[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Description
[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and an aminomethyl group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;;/h2-3,5-6H,4,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICOINRDWHBOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284226-68-1 | |
| Record name | {6-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 6-methylimidazo[1,2-a]pyridine with formaldehyde and ammonium chloride under acidic conditions . The reaction mixture is then purified through crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent against diseases such as tuberculosis.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
Positional isomerism in the imidazo[1,2-a]pyridine scaffold significantly influences physicochemical and biological properties. Key examples include:
Impact of Substituent Position :
- The 6-methyl group in the target compound may enhance hydrophobic interactions compared to 7-methyl analogs, which could affect receptor binding in medicinal chemistry applications .
- Substitutions at the 3-position (e.g., C-(5-Methylimidazo[1,2-a]pyridin-3-yl)methylamine) may disrupt planarity of the heterocyclic core, reducing π-π stacking interactions .
Halogen-Substituted Derivatives
Halogenation introduces electronegative groups that modify reactivity and bioavailability:
Impact of Halogenation :
Core Modifications: Imidazo[1,2-a]pyrimidine Derivatives
Replacing the pyridine ring with pyrimidine alters the heterocyclic core’s electronic properties:
Impact of Core Modification :
Ethylamine vs. Methylamine Side Chains
Variations in the amine side chain influence solubility and interaction with biological targets:
Impact of Side Chain Length :
Biological Activity
Overview
[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a heterocyclic compound with significant biological activity. Its molecular formula is C9H11N3·2ClH, and it has garnered attention for its potential applications in antimicrobial and anticancer therapies. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Weight : 234.13 g/mol
- IUPAC Name : (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- CAS Number : 1284226-68-1
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study highlighted that various 6-substituted imidazo[1,2-a]pyridines showed significant cytotoxic effects against colon cancer cell lines HT-29 and Caco-2. The mechanism involved the induction of apoptosis through mitochondrial pathways, specifically the release of cytochrome c and activation of caspases 3 and 8 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 | TBD | Apoptosis via mitochondrial pathway |
| 6b (related compound) | HCC827 | 0.09 - 0.43 | PI3Kα inhibition |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by interfering with DNA synthesis mechanisms. This activity is critical for developing new therapeutic agents against resistant bacterial strains.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
- DNA Synthesis Inhibition : In antimicrobial applications, it disrupts bacterial DNA replication.
Case Studies
- Colon Cancer Study : A study involving various imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could effectively induce cell death in colon cancer cells without significant toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
- PI3K Inhibition : Another research effort focused on the design and synthesis of derivatives based on the imidazo structure, which showed submicromolar inhibitory activity against tumor cell lines by targeting the PI3K signaling pathway, a critical pathway in cancer progression .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other imidazo compounds known for their pharmacological activities. For example:
| Compound | Activity Type | Notable Features |
|---|---|---|
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Effective against Mycobacterium tuberculosis |
| Imidazo[1,2-a]pyrimidines | Anticancer | Used in various medicinal chemistry applications |
Q & A
Basic Research Question
- HPLC : Quantifies purity (>98% required for pharmacological studies) and monitors reaction progress .
- NMR Spectroscopy : Confirms substitution patterns (e.g., methyl group at C6, amine at C2) via ¹H/¹³C chemical shifts .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 195.12) .
- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .
What biological targets and mechanisms are associated with this compound?
Advanced Research Question
Preliminary studies suggest interactions with:
- β3-Adrenergic Receptors : Modulates metabolic pathways, potentially aiding obesity/diabetes research .
- Enzymatic Targets : Inhibits kinases (e.g., CDK4/6) via imidazo[1,2-a]pyridine core interactions, relevant in cancer studies .
Mechanistic Studies : Use surface plasmon resonance (SPR) for binding affinity or fluorescence polarization assays to track target engagement .
How does the dihydrochloride salt form influence solubility and reactivity compared to the free base?
Advanced Research Question
- Solubility : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce lipid membrane permeability. Adjust pH (5–7) to balance solubility and bioavailability .
- Reactivity : Protonation of the amine group alters nucleophilicity, affecting substitution reactions. Use non-polar solvents (e.g., DCM) for functionalization post-salt formation .
How can researchers resolve contradictions in reported solubility or stability data?
Advanced Research Question
Discrepancies arise from varying pH, solvents, or impurities. Methodological approaches include:
- Solubility Profiling : Test across pH 2–8 using shake-flask methods with HPLC quantification .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS to identify decomposition products .
- Purity Verification : Cross-validate with multiple techniques (e.g., NMR, elemental analysis) .
What strategies are recommended for studying the compound’s reactivity in functionalization reactions?
Advanced Research Question
- Oxidation/Reduction : Use mild oxidizing agents (e.g., KMnO₄) to avoid core degradation. Catalytic hydrogenation preserves stereochemistry .
- Substitution Reactions : Optimize SN2 conditions (polar aprotic solvents, elevated temps) for amine group modifications .
- Monitoring : Track intermediates via time-resolved UV-vis spectroscopy or in-situ IR .
How does this compound compare to structurally similar imidazo[1,2-a]pyridine derivatives in pharmacological studies?
Advanced Research Question
- Methyl vs. Methoxy Substitution : The 6-methyl group enhances metabolic stability compared to 6-methoxy analogs, which may undergo demethylation .
- Amine Chain Length : Shorter chains (e.g., methylamine vs. ethylamine) reduce off-target receptor binding .
- Activity Metrics : Compare IC₅₀ values in kinase assays or receptor-binding assays to prioritize lead compounds .
What are the best practices for crystallographic analysis of this compound?
Advanced Research Question
- Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to resolve light atoms (H, Cl) .
- Refinement : SHELXL software for anisotropic displacement parameters and hydrogen bonding networks. Validate via R-factor convergence (<5%) .
- Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
